
1,3-Dibromo-2-chlorobenzene
Overview
Description
1,3-Dibromo-2-chlorobenzene: is an organic compound with the molecular formula C₆H₃Br₂Cl . It is a derivative of benzene, where two bromine atoms and one chlorine atom are substituted at the 1, 3, and 2 positions, respectively. This compound is a colorless solid and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dibromo-2-chlorobenzene can be synthesized through several methods. One common method involves the bromination of 2-chlorobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale bromination reactors. The process includes the chlorination of benzene followed by bromination. The reaction mixture is then purified through distillation or crystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dibromo-2-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form 1,3-dibromo-2-chlorocyclohexane under specific conditions.
Coupling Reactions: It can undergo coupling reactions with organometallic reagents to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Coupling: Palladium catalysts in the presence of phosphine ligands.
Major Products:
Substitution: 1,3-dimethoxy-2-chlorobenzene.
Reduction: 1,3-dibromo-2-chlorocyclohexane.
Coupling: Biaryl derivatives.
Scientific Research Applications
Applications Overview
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Chemical Synthesis
- Intermediate in Organic Synthesis : 1,3-Dibromo-2-chlorobenzene serves as a key intermediate for synthesizing various complex organic molecules. It is particularly useful in the production of pharmaceuticals and agrochemicals due to its bromine and chlorine substituents that facilitate further chemical reactions.
- Example Reaction : It is commonly employed in cross-coupling reactions, such as Suzuki or Stille coupling, to form biaryl compounds which are significant in medicinal chemistry.
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Pharmaceutical Applications
- Drug Development : The compound has been investigated for its potential role in the synthesis of biologically active compounds. For instance, derivatives of this compound have shown activity against specific cancer cell lines, making them candidates for further drug development.
- Case Study : A study demonstrated that modifications of this compound led to the creation of novel anti-cancer agents with enhanced efficacy and selectivity against tumor cells.
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Material Science
- Polymer Synthesis : this compound is used as a monomer or co-monomer in the synthesis of polymers with specific properties. The incorporation of halogenated compounds can impart flame retardancy and improve thermal stability.
- Example Application : Research has shown that incorporating this compound into polycarbonate matrices enhances their mechanical properties while maintaining transparency.
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Environmental Chemistry
- Research on Environmental Impact : Studies have focused on the degradation pathways of halogenated compounds like this compound in various environmental settings. Understanding its behavior in soil and water helps assess its ecological risks.
Data Tables
Mechanism of Action
The mechanism of action of 1,3-dibromo-2-chlorobenzene involves its interaction with specific molecular targets. In nucleophilic substitution reactions, the electron-withdrawing effects of the bromine and chlorine atoms activate the benzene ring towards nucleophilic attack. The compound can also act as an electrophile in coupling reactions, where it forms bonds with nucleophilic organometallic reagents .
Comparison with Similar Compounds
- 1,2-Dibromo-3-chlorobenzene
- 1,4-Dibromo-2-chlorobenzene
- 2,6-Dibromochlorobenzene
Comparison: 1,3-Dibromo-2-chlorobenzene is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to its isomers, it has distinct chemical properties and reactivity profiles, making it suitable for specific synthetic applications .
Biological Activity
1,3-Dibromo-2-chlorobenzene (CAS Number: 19230-27-4) is an organobromine compound that has garnered attention for its potential biological activities and applications in synthetic chemistry. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 270.35 g/mol. It is characterized by the presence of two bromine atoms and one chlorine atom attached to a benzene ring, which influences its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 270.35 g/mol |
CAS Number | 19230-27-4 |
Solubility | Moderately soluble |
Log P (octanol-water) | 3.69 |
Antiviral Potential
Recent studies highlight the use of this compound as a precursor in the synthesis of antiviral compounds. Specifically, it has been utilized in the development of Lufotrelvir, which is currently undergoing clinical trials for the treatment of COVID-19. The compound's ability to serve as a building block in synthesizing more complex molecules illustrates its significance in medicinal chemistry .
Enzyme Inhibition
This compound has been identified as an inhibitor of various cytochrome P450 enzymes, particularly CYP1A2 and CYP2C9. These enzymes play crucial roles in drug metabolism and the biotransformation of xenobiotics. Inhibition of these enzymes can lead to altered pharmacokinetics of co-administered drugs, potentially resulting in increased toxicity or therapeutic failure .
Toxicological Profile
The toxicological assessment of this compound indicates potential risks associated with exposure. Studies suggest that it may exhibit cytotoxic effects on human cell lines, though specific mechanisms remain to be fully elucidated. The compound's lipophilicity (Log P = 3.69) suggests that it can easily penetrate biological membranes, which may contribute to its biological activity and toxicity profile .
Case Study 1: Antiviral Synthesis
In a recent study published in Nature Communications, researchers outlined the synthesis pathway for Lufotrelvir using this compound as a starting material. The study demonstrated that through a series of reactions involving lithiation and formylation, significant yields of the antiviral agent could be achieved. This underscores the compound's utility in pharmaceutical chemistry .
Case Study 2: Enzyme Interaction Studies
A pharmacokinetic study published in Toxicology Letters examined the interaction of this compound with human liver microsomes to assess its inhibitory effects on CYP enzymes. Results indicated that at certain concentrations, the compound significantly inhibited CYP1A2 activity, leading to increased plasma levels of substrates metabolized by this enzyme .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,3-dibromo-2-chlorobenzene, and how can its structure be rigorously characterized?
this compound is synthesized via halogenation or coupling reactions. For example, it serves as a precursor in Buchwald-Hartwig C–N coupling and one-pot borylation reactions to generate multi-resonance thermally activated delayed fluorescence (MR-TADF) emitters . Post-synthesis, structural confirmation requires:
- H/C NMR : To identify aromatic proton environments and substitution patterns.
- High-resolution mass spectrometry (HRMS) : To verify molecular weight and isotopic signatures.
- Elemental analysis : For purity assessment.
Refer to established protocols for halogenated aromatics to minimize side products like dehalogenation or over-substitution.
Q. What experimental precautions are critical for handling halogenated benzene derivatives like this compound?
- Ventilation : Use fume hoods to avoid inhalation of volatile halogens.
- Personal protective equipment (PPE) : Nitrile gloves and lab coats to prevent skin contact, which can cause dermatitis or systemic toxicity.
- Storage : Keep in amber glass under inert gas (N/Ar) at 2–8°C to prevent photodegradation and hydrolysis .
- Waste disposal : Follow halogenated waste protocols to avoid environmental release.
Advanced Research Questions
Q. How can computational tools (e.g., QSPR, DFT) predict the reactivity and electronic properties of this compound?
- Quantum chemical calculations : Density functional theory (DFT) optimizes reaction pathways for substitutions (e.g., predicting regioselectivity in Suzuki couplings).
- Quantitative Structure-Property Relationship (QSPR) : Correlates halogen positions with photophysical properties (e.g., heavy-atom effects on spin-orbit coupling for TADF applications) .
- Molecular docking : Assess interactions in catalytic systems (e.g., Pd catalysts in cross-coupling reactions).
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Steric hindrance : The 1,3-dibromo substitution creates a meta-directing effect, limiting accessibility for bulky catalysts.
- Electronic effects : Electron-withdrawing halogens increase electrophilicity at the 2-chloro position, favoring nucleophilic aromatic substitution (SNAr) over palladium-catalyzed pathways.
- Optimization : Use sterically hindered ligands (e.g., XPhos) to enhance catalytic turnover in Buchwald-Hartwig reactions .
Q. What analytical strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts or HRMS adducts)?
- Deuterated solvents : Eliminate solvent peaks interfering with H NMR analysis.
- 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals by correlating H–H and H–C couplings.
- Control experiments : Compare with NIST reference data for halogenated benzenes to validate anomalous peaks .
Q. How can environmental toxicity studies be designed for halogenated aromatic compounds like this compound?
- Ecotoxicological assays : Use Daphnia magna or algae models to assess acute toxicity (LC).
- Persistence studies : Monitor degradation via GC-MS under UV light or microbial action.
- Bioaccumulation : Measure log (octanol-water partition coefficient) to predict environmental mobility .
Q. What role does this compound play in developing MR-TADF materials?
- Heavy-atom effect : Bromine and chlorine enhance spin-orbit coupling, promoting triplet-to-singlet reverse intersystem crossing (RISC) for efficient TADF.
- Structural tuning : Vary halogen positions to modulate emission wavelengths and quantum yields .
Q. Methodological Tables
Table 1: Key Synthetic and Analytical Parameters
Table 2: Computational Modeling Inputs
Property | Method/Software | Application |
---|---|---|
Regioselectivity | DFT (Gaussian 16) | Reaction pathway prediction |
Log | QSPR (ADMET Predictor) | Environmental persistence |
Spin-orbit coupling | TD-DFT (ORCA) | TADF efficiency analysis |
Properties
IUPAC Name |
1,3-dibromo-2-chlorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2Cl/c7-4-2-1-3-5(8)6(4)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPWVEBIMPXCAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40554673 | |
Record name | 1,3-Dibromo-2-chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40554673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19230-27-4 | |
Record name | 1,3-Dibromo-2-chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40554673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Dibromo-2-chlorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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